2-(2-Propoxyphenyl)ethanol
Overview
Description
2-(2-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2. It is a pale-yellow to yellow-brown liquid that is used in various chemical applications. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a propoxy group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the propoxy group, followed by reduction to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Propoxyphenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Propoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can interact with hydrophobic regions of proteins, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but with a phenoxy group instead of a propoxy group.
2-Phenylethanol: Lacks the propoxy group, making it less hydrophobic.
Benzyl Alcohol: Contains a benzyl group instead of a propoxyphenyl group.
Uniqueness: 2-(2-Propoxyphenyl)ethanol is unique due to the presence of the propoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific hydrophobic interactions are desired.
Properties
IUPAC Name |
2-(2-propoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZCOBYOSDNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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